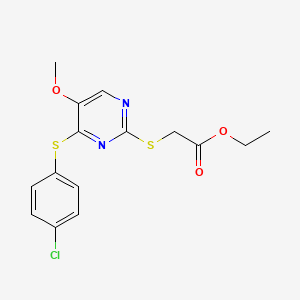

![molecular formula C18H15N5O5S2 B2427291 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1219912-89-6](/img/structure/B2427291.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiadiazol-2-yl group, and a cyclopropylisoxazole-3-carboxamide group .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

The design and synthesis of benzimidazole derivatives, including structures related to N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide, bearing acidic heterocycles have been explored. These compounds have shown significant in vitro and in vivo angiotensin II (AII) receptor antagonistic activities, particularly against the AT1 receptor. Their effectiveness is attributed to their high affinity for the AT1 receptor and the ability to inhibit the AII-induced pressor response, potentially due to increased lipophilicity and bioavailability (Kohara et al., 1996).

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has unveiled a novel class of promising antibacterial agents. These compounds, synthesized through a series of reactions involving amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Their design, synthesis, and quantitative structure-activity relationships underline their potential as non-cytotoxic antibacterial compounds (Palkar et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have been evaluated for their corrosion inhibiting effects against steel in acidic conditions. Two specific benzothiazole derivatives were synthesized and demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors. The study highlights the potential of such compounds for industrial applications in corrosion protection (Hu et al., 2016).

Anticancer Evaluation

Another area of research has involved the synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds, synthesized through microwave-assisted, solvent-free methods, have shown promising in vitro anticancer activity against a panel of human cancer cell lines. The study emphasizes the importance of thiadiazole scaffolds and benzamide groups in the development of novel anticancer agents (Tiwari et al., 2017).

Future Directions

The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide” could be a subject of future research. It could be further investigated for its potential biological activities, such as anticonvulsant or anti-angiogenic activity . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized .

Mechanism of Action

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell function, leading to cell death.

Biochemical Pathways

It is likely that the compound affects pathways related to cell growth and division, given its potential antitumor activity .

Pharmacokinetics

The metabolism and excretion of the compound would likely depend on its chemical structure and the specific enzymes present in the body .

Result of Action

The result of the compound’s action is likely to be the inhibition of cell growth and the induction of cell death in cancer cells . This could potentially lead to a decrease in tumor size and potentially halt the progression of the disease.

Action Environment

The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

The compound N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has shown potent growth inhibition properties against human cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation .

Cellular Effects

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has demonstrated significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Molecular Mechanism

The molecular mechanism of action of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit VEGFR1, indicating its potential role in angiogenesis .

Temporal Effects in Laboratory Settings

The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide over time in laboratory settings have been studied, including its stability, degradation, and long-term effects on cellular function . More detailed studies are needed to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models

properties

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5S2/c24-15(19-10-3-4-12-14(5-10)27-8-26-12)7-29-18-22-21-17(30-18)20-16(25)11-6-13(28-23-11)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,19,24)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPSODLMGGFNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

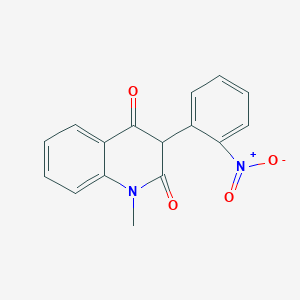

![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)

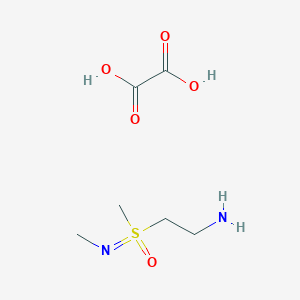

![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

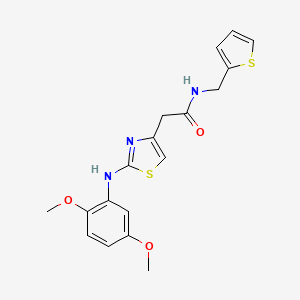

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)

![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2427225.png)

![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)

![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)